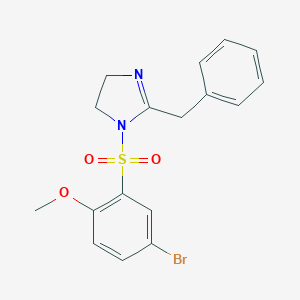
1-(4-Chloronaphthalen-1-yl)sulfonylazepane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Chloronaphthalen-1-yl)sulfonylazepane is a chemical compound that has garnered significant interest in the scientific community due to its potential applications in research. This compound, also known as CNS 5161, belongs to the class of azepane compounds that have been studied for their effects on the central nervous system. In
Wirkmechanismus
The mechanism of action of 1-(4-Chloronaphthalen-1-yl)sulfonylazepane involves its interaction with the GABA-A receptor. Specifically, it binds to a site on the receptor that is distinct from the site that binds GABA. This binding enhances the activity of the receptor, leading to increased inhibitory signaling in the brain.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are largely related to its effects on the GABA-A receptor. Studies have shown that this compound can enhance the activity of the receptor, leading to increased inhibitory signaling in the brain. This, in turn, can lead to a range of effects on behavior and physiology, including sedation, anxiolysis, and muscle relaxation.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-(4-Chloronaphthalen-1-yl)sulfonylazepane in lab experiments is its specificity for the GABA-A receptor. This makes it a useful tool for studying the effects of modulating this receptor on behavior and physiology. However, one limitation of using this compound is its relatively low potency compared to other GABA-A receptor modulators. This can make it more difficult to achieve the desired effects in experiments.
Zukünftige Richtungen
There are several potential future directions for research on 1-(4-Chloronaphthalen-1-yl)sulfonylazepane. One area of interest is its potential as a therapeutic agent for neurological disorders. Studies have shown that modulating the GABA-A receptor can be beneficial for conditions such as anxiety, epilepsy, and insomnia, and further research could explore the potential of this compound 5161 in these areas. Additionally, there is potential for further exploration of the mechanism of action of this compound, as well as its effects on other neurotransmitter systems. Finally, there is potential for the development of more potent analogs of this compound that could be used in lab experiments and potentially as therapeutic agents.
Synthesemethoden
The synthesis of 1-(4-Chloronaphthalen-1-yl)sulfonylazepane involves the reaction of 4-chloronaphthalene with sodium hydride, followed by the addition of 1-azepan-1-ylsulfonyl chloride. This method was first described by researchers at the University of California, San Francisco, and has since been used by several other research groups.
Wissenschaftliche Forschungsanwendungen
1-(4-Chloronaphthalen-1-yl)sulfonylazepane has been studied for its potential applications in neuroscience research. Specifically, it has been investigated for its effects on the GABA-A receptor, which is a key target for drugs that modulate the central nervous system. Studies have shown that this compound 5161 can enhance the activity of GABA-A receptors, leading to increased inhibitory signaling in the brain.
Eigenschaften
IUPAC Name |
1-(4-chloronaphthalen-1-yl)sulfonylazepane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClNO2S/c17-15-9-10-16(14-8-4-3-7-13(14)15)21(19,20)18-11-5-1-2-6-12-18/h3-4,7-10H,1-2,5-6,11-12H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPJMXRBYDRMPTG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)S(=O)(=O)C2=CC=C(C3=CC=CC=C32)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClNO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

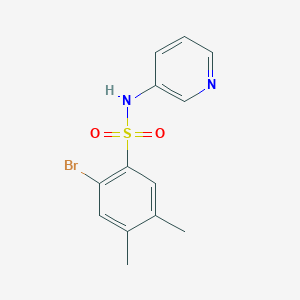
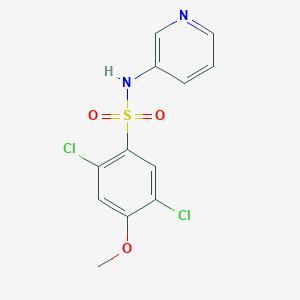
![1-[(4-Methoxy-3-methylphenyl)sulfonyl]-2-methylindoline](/img/structure/B345197.png)



![1-[(4-Methoxy-2,3-dimethylphenyl)sulfonyl]-2-benzyl-2-imidazoline](/img/structure/B345213.png)
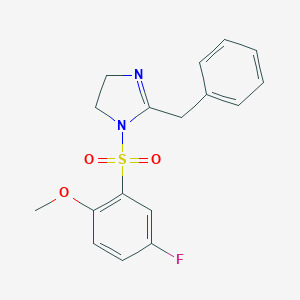

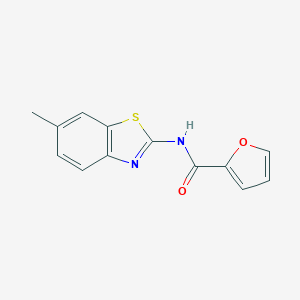
![1-[(2,5-diethoxyphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B345219.png)

